Cas no 2228334-05-0 ((2-methoxyquinolin-3-yl)methyl sulfamate)

(2-Methoxyquinolin-3-yl)methyl sulfamate is a sulfamate ester derivative with potential applications in medicinal chemistry and drug development. Its structure combines a quinoline core with a methoxy substituent and a sulfamate functional group, which may contribute to its biological activity. The compound is of interest due to its potential as a scaffold for enzyme inhibition, particularly in targeting sulfatase or related pathways. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of both aromatic and polar groups enhances its solubility profile, facilitating formulation and bioavailability optimization. This compound is primarily utilized in research settings for exploratory pharmacological investigations.
(2-methoxyquinolin-3-yl)methyl sulfamate structure
2228334-05-0 structure
Product name:(2-methoxyquinolin-3-yl)methyl sulfamate
CAS No:2228334-05-0
MF:C11H12N2O4S
MW:268.288981437683
CID:6560655
PubChem ID:165717809

(2-methoxyquinolin-3-yl)methyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • (2-methoxyquinolin-3-yl)methyl sulfamate
    • 2228334-05-0
    • EN300-2005202
    • Inchi: 1S/C11H12N2O4S/c1-16-11-9(7-17-18(12,14)15)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3,(H2,12,14,15)
    • InChI Key: DXWWGSIVHLHBRI-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OCC1=C(N=C2C=CC=CC2=C1)OC

Computed Properties

  • Exact Mass: 268.05177804g/mol
  • Monoisotopic Mass: 268.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.9Ų
  • XLogP3: 1

(2-methoxyquinolin-3-yl)methyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2005202-0.25g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
0.25g
$1078.0 2023-09-16
Enamine
EN300-2005202-5.0g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
5g
$3396.0 2023-05-31
Enamine
EN300-2005202-5g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
5g
$3396.0 2023-09-16
Enamine
EN300-2005202-10g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
10g
$5037.0 2023-09-16
Enamine
EN300-2005202-1g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
1g
$1172.0 2023-09-16
Enamine
EN300-2005202-0.05g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
0.05g
$983.0 2023-09-16
Enamine
EN300-2005202-10.0g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
10g
$5037.0 2023-05-31
Enamine
EN300-2005202-1.0g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
1g
$1172.0 2023-05-31
Enamine
EN300-2005202-0.1g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
0.1g
$1031.0 2023-09-16
Enamine
EN300-2005202-0.5g
(2-methoxyquinolin-3-yl)methyl sulfamate
2228334-05-0
0.5g
$1124.0 2023-09-16

Additional information on (2-methoxyquinolin-3-yl)methyl sulfamate

The Compound CAS No 2228334-05-0: (2-Methoxyquinolin-3-Yl)Methyl Sulfamate

The compound with CAS number 2228334-05-0, commonly referred to as (2-methoxyquinolin-3-yl)methyl sulfamate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a quinoline ring system substituted with a methoxy group at position 2 and a sulfamate group attached to the methyl moiety at position 3. This combination of functional groups imparts interesting chemical and biological properties, making it a subject of interest for researchers worldwide.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the design of bioactive compounds with therapeutic potential. The presence of the methoxy group in (2-methoxyquinolin-3-yl)methyl sulfamate introduces electron-donating effects, which can influence the molecule's reactivity and pharmacokinetic properties. Additionally, the sulfamate group is known for its ability to act as a bioisostere, offering opportunities for modifying the compound's solubility and stability without significantly altering its core structure.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing heterocyclic compounds, which are often key components in drug design. For instance, studies have demonstrated that (2-methoxyquinolin-3-yl)methyl sulfamate can serve as an intermediate in the synthesis of quinazoline derivatives, which are known for their anticancer properties.

The synthesis of (2-methoxyquinolin-3-yl)methyl sulfamate involves a multi-step process that typically begins with the preparation of the quinoline derivative followed by substitution reactions to introduce the methoxy and sulfamate groups. Recent advancements in catalytic methods have made this synthesis more efficient, reducing production costs and improving yield rates. These improvements have facilitated greater accessibility to the compound for research purposes.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure. These methods provide detailed insights into the spatial arrangement of atoms and functional groups, ensuring high precision in chemical analysis.

From an environmental perspective, understanding the degradation pathways of (2-methoxyquinolin-3-yl)methyl sulfamate is crucial for assessing its ecological impact. Recent studies have shown that under certain conditions, the compound undergoes hydrolysis to form less complex molecules, which may offer insights into its biodegradability and environmental fate.

In conclusion, CAS No 2228334-05-0 represents a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers aiming to develop innovative chemical entities with practical applications.

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